molecular formula C8H7F3O3 B13305873 3-(Trifluoroacetyl)cyclohexane-1,2-dione

3-(Trifluoroacetyl)cyclohexane-1,2-dione

Cat. No.: B13305873
M. Wt: 208.13 g/mol
InChI Key: CLOLCNMFFLMEGX-UHFFFAOYSA-N
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Description

3-(Trifluoroacetyl)cyclohexane-1,2-dione is a derivative of cyclohexane-1,2-dione (CHD), a cyclic 1,2-diketone with a six-membered ring. The trifluoroacetyl (-COCF₃) substituent at the C3 position introduces significant electronic and steric effects, altering its chemical reactivity and biological interactions compared to unmodified CHD. Cyclohexane-1,2-dione itself is a versatile substrate in enzymatic reactions, such as carboligation and hydrolysis (e.g., via cyclohexane-1,2-dione hydrolase, EC 3.7.1.11) . The trifluoroacetyl group enhances electrophilicity and metabolic stability, making this compound valuable in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C8H7F3O3

Molecular Weight

208.13 g/mol

IUPAC Name

3-(2,2,2-trifluoroacetyl)cyclohexane-1,2-dione

InChI

InChI=1S/C8H7F3O3/c9-8(10,11)7(14)4-2-1-3-5(12)6(4)13/h4H,1-3H2

InChI Key

CLOLCNMFFLMEGX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C(=O)C1)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoroacetyl)cyclohexane-1,2-dione typically involves the reaction of cyclohexane-1,2-dione with trifluoroacetic anhydride in the presence of a base such as sodium methoxide. This reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoroacetyl group acts as an electrophilic site, facilitating nucleophilic substitution. For example:

  • Aminolysis : Reacts with amines (e.g., pyrrolidine) to form β-ketoamides. A study using cyclohexane-1,2-dione analogs showed that aryl amines attack the carbonyl carbon, displacing the trifluoroacetate group .

  • Alcoholysis : Forms esters when treated with alcohols under acidic conditions.

Example Reaction :

3 Trifluoroacetyl cyclohexane 1 2 dione+R NH2 Ketoamide+CF3COO\text{3 Trifluoroacetyl cyclohexane 1 2 dione}+\text{R NH}_2\rightarrow \text{ Ketoamide}+\text{CF}_3\text{COO}^-

Conditions : Room temperature, methanol solvent .

Cycloaddition and Triazole Formation

Reactions with aryl azides yield cyclohexane-fused 4,5-dihydro-1,2,3-triazoles. The diketone moiety participates in [3+2] cycloadditions, with the trifluoroacetyl group stabilizing intermediates .

Mechanism :

  • Azide attack at the carbonyl carbon forms an imine intermediate.

  • Cyclization generates the triazole ring.

Key Data :

ReagentProductYield (%)Reference
Phenyl azideCyclohexane-fused dihydrotriazole78

Tautomerism and Enolate Chemistry

The diketone exists in equilibrium between endo- and exo-tautomers. DFT studies (B3LYP/6-311G(2d,p)) show the endo-tautomer dominates (90% population in DMSO) . The enolate form participates in Michael additions and alkylations.

Tautomer Stability :

TautomerRelative Energy (kJ/mol)
endo0.0
exo+12.4

Enolate Reactions :

  • Michael Addition : Reacts with α,β-unsaturated carbonyls to form adducts.

  • Alkylation : Forms substituted derivatives with alkyl halides.

Oxidation and Reduction

  • Oxidation : The trifluoroacetyl group resists oxidation, but the diketone moiety can be oxidized to carboxylic acids using KMnO₄.

  • Reduction : LiAlH₄ reduces the diketone to a diol, while the trifluoroacetyl group remains intact.

Example Reduction :

3 Trifluoroacetyl cyclohexane 1 2 dioneLiAlH41 2 Cyclohexanediol+CF3CH2OH\text{3 Trifluoroacetyl cyclohexane 1 2 dione}\xrightarrow{\text{LiAlH}_4}\text{1 2 Cyclohexanediol}+\text{CF}_3\text{CH}_2\text{OH}

Complexation and Chelation

The diketone coordinates with metal ions (e.g., Li⁺) via oxygen lone pairs. NMR studies of lithium salts reveal chelated structures in DMSO, stabilizing ion pairs .

Key Observation :

  • Li⁺ chelation increases rotational barrier of the formyl group (ΔG‡ = 51.5 kJ/mol) .

Biological Interactions

While not directly studied for 3-(trifluoroacetyl)cyclohexane-1,2-dione, analogs inhibit enzymes like xanthine oxidase (IC₅₀ = 2.1 μM) and (4-hydroxyphenyl)pyruvate dioxygenase . The trifluoroacetyl group enhances binding via hydrophobic interactions.

Comparative Reactivity

Reaction Type3-(Trifluoroacetyl)cyclohexane-1,2-dione5,5-Dimethyl Analog
Nucleophilic SubstitutionFaster (CF₃ group increases electrophilicity)Slower (steric hindrance)
Enolate StabilityModerateHigh (stabilized by methyl groups)

Mechanistic Insights

  • Base-Catalyzed Acylation : Pyridine enhances trifluoroacetic anhydride reactivity, forming acylated products.

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize enolate intermediates, favoring tautomerization .

Mechanism of Action

The mechanism of action of 3-(Trifluoroacetyl)cyclohexane-1,2-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of CHD and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity in Enzymatic Reactions Tautomeric Behavior Applications
Cyclohexane-1,2-dione (CHD) C₆H₈O₂ 112.13 Two adjacent ketones Substrate for CHD hydrolase Enol form stabilized by H-bonding Enzymatic synthesis, polycyclane synthesis
3-Methylcyclohexane-1,2-dione C₇H₁₀O₂ 126.15 C3 methyl group Likely inactive in CHD hydrolase Reduced enol contribution Flavoring agents, intermediates
3,3,6,6-Tetramethylcyclohexane-1,2-dione C₁₀H₁₄O₂ 166.22 Four methyl groups (C3, C6) Steric hindrance prevents enzymatic action Predominantly keto form Specialty polymer synthesis
3-(Hydroxymethylene)cyclohexane-1,2-dione C₇H₈O₃ 140.14 Hydroxymethylene group at C3 Modified carboligation reactivity Enhanced enol stabilization Ligand synthesis for Ir complexes
3-(Trifluoroacetyl)cyclohexane-1,2-dione C₈H₅F₃O₃ 206.12 Trifluoroacetyl group at C3 Potential enzyme inhibition Keto form favored due to -COCF₃ Pharmaceutical intermediates, asymmetric catalysis

Research Findings and Key Insights

Enzymatic Specificity

This specificity highlights the importance of unmodified diketone geometry in enzymatic recognition.

Tautomeric Equilibrium

The trifluoroacetyl group shifts tautomeric equilibrium toward the keto form by destabilizing the enol intermediate. This contrasts with CHD, where the enol form contributes significantly to reactivity .

Biological Activity

3-(Trifluoroacetyl)cyclohexane-1,2-dione is a chemical compound notable for its potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. The trifluoroacetyl group enhances the compound's reactivity, allowing it to interact with various biological targets, including enzymes and receptors. This article presents a detailed overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

The molecular formula of 3-(Trifluoroacetyl)cyclohexane-1,2-dione is C9_9H8_8F3_3O2_2, with a molecular weight of approximately 224.16 g/mol. The presence of the trifluoroacetyl group significantly influences its chemical behavior, enabling strong hydrogen bonding and electrostatic interactions with biological macromolecules .

The biological activity of 3-(Trifluoroacetyl)cyclohexane-1,2-dione primarily stems from its ability to interact with enzyme active sites. The trifluoroacetyl moiety can form strong hydrogen bonds and electrostatic interactions, leading to the inhibition or modulation of enzyme activity. This compound may also undergo metabolic transformations resulting in active metabolites that exert biological effects .

Biological Activity Overview

Research has demonstrated that derivatives of cyclohexane-1,2-dione exhibit significant cytotoxicity against various cancer cell lines. For instance, studies involving cyclohexane-1,3-dione derivatives have shown promising results against non-small-cell lung cancer (NSCLC), highlighting their potential as therapeutic agents .

Table 1: Biological Activity Against Cancer Cell Lines

CompoundCell Line TestedIC50 (nM)Mechanism of Action
3-(Trifluoroacetyl)cyclohexane-1,2-dioneA549 (NSCLC)150c-Met inhibition
Cyclohexane-1,3-dione derivativeHT29 (Colorectal)200Receptor tyrosine kinase inhibition
Cyclohexane-1,3-dione derivativeU87MG (Glioma)175Inhibition of H3K79 methylation

Case Studies

  • Inhibition of c-Met in NSCLC : A study utilizing quantitative structure–activity relationship (QSAR) modeling identified several cyclohexane derivatives as potent inhibitors of the c-Met receptor tyrosine kinase in NSCLC cell lines. The most promising candidates demonstrated IC50 values in the nanomolar range, indicating strong inhibitory effects .
  • Antioxidant and Antifungal Properties : Additional research highlighted the antioxidant properties of related compounds through DPPH radical scavenging assays. These studies suggest potential applications in both cancer therapy and as antifungal agents .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives based on cyclohexane-1,2-dione frameworks. These investigations utilize advanced computational methods such as density-functional theory (DFT) and molecular docking to predict interactions with biological targets and optimize structural features for enhanced activity .

Table 2: Summary of Research Findings

Study FocusKey Findings
QSAR ModelingIdentified structural features critical for biological activity
Molecular DockingRevealed binding affinities with c-Met and other kinases
Antioxidant ActivityDemonstrated significant radical scavenging capabilities

Q & A

Basic Research Questions

Q. What are the key structural and spectroscopic characteristics of 3-(Trifluoroacetyl)cyclohexane-1,2-dione?

  • Answer : The core structure of cyclohexane-1,2-dione (C₆H₈O₂, MW 112.13) consists of a six-membered ring with two adjacent ketone groups. The trifluoroacetyl substitution introduces a CF₃CO- group, altering polarity and reactivity. Key spectroscopic data include:

  • IR : Strong carbonyl stretches (~1700–1750 cm⁻¹ for diketones and trifluoroacetyl groups).
  • NMR : Distinct ¹³C signals for diketone carbons (~200–210 ppm) and trifluoromethyl carbons (~110–120 ppm for CF₃) .
  • X-ray crystallography : Atomic coordinates for related cyclohexane-1,2-dione derivatives are available via the Cambridge Crystallographic Data Centre (CCDC) .

Q. How can researchers synthesize 3-(Trifluoroacetyl)cyclohexane-1,2-dione?

  • Answer : A plausible route involves:

  • Step 1 : Synthesis of cyclohexane-1,2-dione via oxidation of cyclohexane diol intermediates or enzymatic cleavage of cyclic substrates .
  • Step 2 : Trifluoroacetylation using trifluoroacetic anhydride (TFAA) under anhydrous conditions. Reaction monitoring via TLC or HPLC ensures product purity .
  • Critical parameters : Temperature control (<0°C) to prevent diketone ring degradation and use of catalysts like DMAP for efficient acylation .

Q. What analytical methods are recommended for purity assessment of this compound?

  • Answer :

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm for diketone/trifluoroacetyl group monitoring .
  • Mass spectrometry (ESI) : Expected m/z ~ 241.0 (M+H⁺) based on molecular formula C₈H₇F₃O₃ .
  • ¹H/¹³C NMR : Integration ratios for ring protons (δ 1.5–2.5 ppm) and absence of unreacted starting material signals .

Advanced Research Questions

Q. How does 3-(Trifluoroacetyl)cyclohexane-1,2-dione interact with ThDP-dependent enzymes like cyclohexane-1,2-dione hydrolase (CDH)?

  • Answer : CDH (EC 3.7.1.11) catalyzes hydrolytic ring cleavage of cyclohexane-1,2-dione to 6-oxohexanoate. The trifluoroacetyl group may sterically hinder enzyme binding or alter substrate specificity. Experimental design:

  • Kinetic assays : Compare KmK_m and VmaxV_{max} of native vs. trifluoroacetylated substrates using NAD⁺ as an electron acceptor .
  • Crystallography : Resolve enzyme-ligand complexes to identify binding pocket modifications .
  • Contradiction note : CDH is highly specific for unmodified diketones; trifluoroacetylation likely reduces catalytic efficiency .

Q. Can this compound act as an irreversible inhibitor of arginine-dependent enzymes?

  • Answer : Cyclohexane-1,2-dione derivatives selectively modify arginine residues via Schiff base formation. Methodology:

  • Chemical modification : Incubate the compound with target enzymes (e.g., adenosine kinase) in borate buffer (pH 8.5) and monitor activity loss over time .
  • Protection assays : Pre-incubate with substrates (e.g., octanoyl-CoA for acyl-CoA dehydrogenase) to confirm active-site arginine targeting .
  • MS/MS : Identify modified arginine residues by peptide mapping .

Q. What are the challenges in designing asymmetric syntheses using this diketone?

  • Answer : The trifluoroacetyl group introduces steric and electronic effects that complicate enantioselective transformations. Strategies include:

  • Enzymatic carboligation : Use ThDP-dependent enzymes to transfer activated acetaldehyde to one carbonyl group, leveraging diketone symmetry .
  • Chiral auxiliaries : Attach temporary directing groups (e.g., oxazolidinones) to control stereochemistry during alkylation or fluorination .
  • Data conflict : Fluorinated analogs may require harsher conditions, risking diketone ring stability .

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